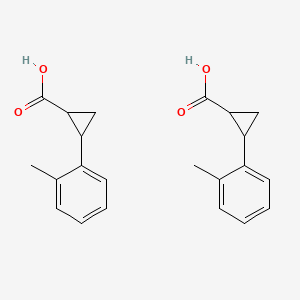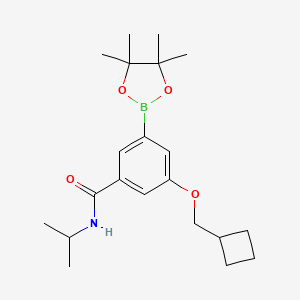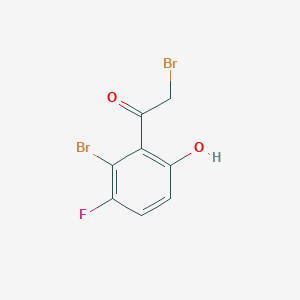
2'-Bromo-3'-fluoro-6'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is a chemical compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the following steps:
Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows the compound to engage in various chemical interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’-fluoroacetophenone: Similar in structure but lacks the hydroxyl group.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2,12H,3H2 |
InChI Key |
QZZYKNQIEQGGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)CBr)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)



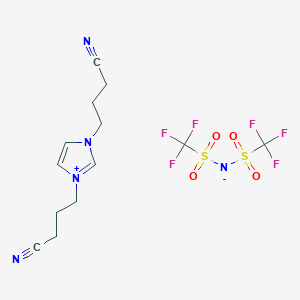

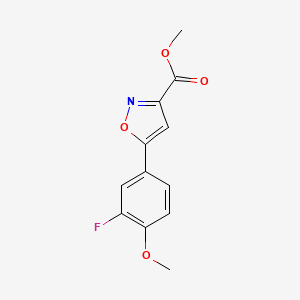

![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
